VIOMYCIN
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Overview
Description
Streptomyces vinaceus. It is a member of the tuberactinomycin family of antibiotics and has been used primarily in the treatment of tuberculosis. VIOMYCIN is known for its ability to inhibit protein synthesis in bacteria, making it an effective antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
VIOMYCIN is typically produced through fermentation processes involving Streptomyces vinaceus. The bacterium is cultured in a nutrient-rich medium, allowing it to produce the antibiotic naturally. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify celiomycin .
Industrial Production Methods
Industrial production of celiomycin follows a similar fermentation-based approach. Large-scale bioreactors are used to culture Streptomyces vinaceus under controlled conditions. The fermentation process is optimized to maximize yield, and downstream processing techniques such as ultrafiltration and high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
VIOMYCIN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups within celiomycin.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving celiomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of celiomycin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .
Scientific Research Applications
VIOMYCIN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Employed in research on bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its potential in treating multidrug-resistant tuberculosis and other bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and as a reference standard in quality control processes .
Mechanism of Action
VIOMYCIN exerts its effects by binding to the ribosomal RNA of bacteria, inhibiting protein synthesis. This binding interferes with the elongation step of translation, preventing the addition of amino acids to the growing polypeptide chain. The primary molecular target of celiomycin is the 30S subunit of the bacterial ribosome, and its action involves the disruption of ribosomal function and the inhibition of bacterial growth .
Comparison with Similar Compounds
VIOMYCIN is similar to other tuberactinomycin antibiotics, such as capreomycin and kanamycin. it is unique in its specific binding affinity and spectrum of activity. Unlike capreomycin, which also targets the ribosome, celiomycin has a distinct binding site and mechanism of action. Additionally, celiomycin’s effectiveness against certain strains of multidrug-resistant tuberculosis sets it apart from other antibiotics in its class .
List of Similar Compounds
- Capreomycin
- Kanamycin
- Streptomycin
- Neomycin
Properties
Viomycin binds to a site on the ribosome which lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit. The structures of this complexes suggest that the viomycin inhibits translocation by stabilizing the tRNA in the A site in the pretranslocation state. This inhibits protein synthesis. | |
CAS No. |
32988-50-4 |
Molecular Formula |
C25H47N13O18S2 |
Molecular Weight |
881.9 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[(3R,6Z,9S,12S,15S)-3-[(4S,6S)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.2H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;2*1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);2*(H2,1,2,3,4)/b13-7-;;/t10-,11-,12-,14-,15-,17-,18+;;/m0../s1 |
InChI Key |
HMKHTQGEDRQEOM-IGZVKJTASA-N |
SMILES |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N |
Isomeric SMILES |
C1[C@H](NC(=N[C@H]1O)N)[C@@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |
Synonyms |
(S)-3,6-Diamino-N-((3S,9S,12S,15S,Z)3((2R,4S)-6-amino-4-hydroxy-1,2,3,4-tetrahydropyridin-2-yl)-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-6-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-15-yl)hexanamide disulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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